SI-2 SI-2 SI-2 is an inhibitor of steroid receptor coactivator 3 (SRC-3). It has been shown to selectively reduce the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3. SI-2 induces death in various breast cancer cells with IC50 values of 3-20 nM without affecting normal cell viability. At 2 mg/kg, SI-2 can also inhibit primary tumor growth and reduce SRC-3 protein levels in an MDA-MB-468 breast cancer mouse model.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21067363
InChI: InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
SMILES: CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Molecular Formula: C15H15N5
Molecular Weight: 265.31 g/mol

SI-2

CAS No.:

Cat. No.: VC21067363

Molecular Formula: C15H15N5

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

SI-2 -

Specification

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
IUPAC Name 1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Standard InChI InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
Standard InChI Key JNNXERNBPXXNLK-WOJGMQOQSA-N
Isomeric SMILES C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3
SMILES CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Canonical SMILES CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Properties

SI-2 hydrochloride is a synthesized small molecule with specific chemical and physical characteristics that make it suitable for both research and potential therapeutic applications. The compound is characterized by a benzimidazole core structure linked to a pyridine group through a hydrazone bridge.

Basic Chemical Information

PropertyValue
Chemical Name1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride
Molecular FormulaC₁₅H₁₅N₅·HCl or C₁₅H₁₆ClN₅
Molecular Weight301.77 g/mol
CAS Number1992052-49-9
PubChem ID121513909
AppearancePink to red solid
Purity≥98% (HPLC)

The chemical structure of SI-2 features a methyl-substituted benzimidazole ring system connected to a pyridine moiety via a hydrazone linkage, creating a molecule with multiple nitrogen atoms that contribute to its binding properties .

Physical Properties and Stability

SI-2 hydrochloride demonstrates favorable physical properties that contribute to its potential as a drug candidate. The compound is relatively stable when stored properly and shows good solubility characteristics in common laboratory solvents.

Storage ConditionStability Period
Powder at -20°C3 years
In solvent at -80°C1 year (sealed, away from moisture)
In solvent at -20°C1 month (sealed, away from moisture)
Standard storage+4°C (sealed, away from moisture)

The solubility profile of SI-2 hydrochloride supports its use in various research applications:

SolventMaximum Concentration
Water15.09 mg/mL (50 mM)
DMSO6.04 mg/mL (20 mM)

For DMSO solutions, sonication is recommended to enhance dissolution .

Biological Activities and Mechanism of Action

SI-2 hydrochloride represents a significant advancement in targeting steroid receptor coactivators, which function as critical transcriptional regulators in various cellular processes and disease states.

Primary Mechanism of Action

SI-2 functions primarily as a selective inhibitor of steroid receptor coactivator-3 (SRC-3), a member of the p160 family of nuclear receptor coactivators. The compound shows the following key mechanistic features:

  • Direct physical interaction with SRC-3 protein

  • Selective reduction of SRC-3 transcriptional activities

  • Reduction of SRC-3 protein levels in target cells

  • Additional effects on related coactivators SRC-1 and SRC-2

The molecular mechanism involves disruption of protein-protein interactions essential for SRC-3's coactivator function, effectively blocking its ability to enhance transcription of target genes .

Anti-Cancer Activity Profile

SI-2 has demonstrated potent anticancer effects, particularly against breast cancer cells:

ActivityPotency/Effect
Breast cancer cell growth inhibitionIC₅₀ = 3.4 nM
Breast cancer cell deathIC₅₀ = 3-20 nM
Apoptosis inductionPositive in MDA-MB48 cells
Cell migrationAttenuated in MDA-MB48 cells
Cell motility and invasionDecreased at 100 nM in MDA-MB-468 cells
Tumor metastasisReduced in MDA-MB-468 model

These findings position SI-2 as one of the most potent small molecule inhibitors targeting the SRC family, with activity in the low nanomolar range that compares favorably with many approved cancer therapeutics .

In Vivo Efficacy

SI-2 has demonstrated efficacy in animal models of breast cancer. Key findings include:

  • Significant inhibition of tumor growth in MDA-MB48 breast cancer xenograft models

  • Effectiveness through oral administration, supporting its potential as an orally available drug

  • Minimal acute cardiotoxicity based on hERG channel blocking assays

  • Unappreciable chronic toxicity to major organs based on histological analyses

These favorable characteristics support further investigation of SI-2 as a potential therapeutic agent .

Pharmacological Properties

The pharmacological profile of SI-2 provides insights into its potential for development as a therapeutic agent.

Drug-Like Properties

SI-2 meets all of Lipinski's rule of five criteria, which predicts favorable oral bioavailability:

  • Molecular weight less than 500 Da (SI-2: 301.77 Da)

  • Octanol-water partition coefficient (logP) less than 5

  • Fewer than 5 hydrogen bond donors

  • Fewer than 10 hydrogen bond acceptors

These properties, combined with its demonstrated oral bioavailability in animal models, suggest that SI-2 has favorable characteristics for potential development as an orally administered drug .

Research Applications and Future Directions

SI-2 represents an important tool for investigating SRC-3 biology and has potential applications in both basic research and therapeutic development.

Current Research Applications

As a selective SRC-3 inhibitor, SI-2 has been utilized in several research contexts:

  • Exploring the role of SRC-3 in cancer progression and metastasis

  • Investigating the relationship between SRC family members in various cellular processes

  • Understanding the downstream effects of SRC-3 inhibition on gene expression patterns

  • Studying the role of SRC-3 in neuronal functions and synaptic plasticity

A 2021 study by Wei et al. revealed that SRC-3 acetylates calmodulin in the mouse brain, affecting synaptic plasticity and fear learning, demonstrating the versatility of SI-2 as a research tool beyond cancer applications .

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